molecular formula C11H7ClN2O B14038213 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one

1-Chloro-1-(2,5-dicyanophenyl)propan-2-one

Cat. No.: B14038213
M. Wt: 218.64 g/mol
InChI Key: NHLLDWGQMOVHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-(2,5-dicyanophenyl)propan-2-one is an organic compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . This compound is characterized by the presence of a chloro group, two cyano groups, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-1-(2,5-dicyanophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2,5-dicyanophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and cyano groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Chloro-1-(2,5-dicyanophenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

2-(1-chloro-2-oxopropyl)benzene-1,4-dicarbonitrile

InChI

InChI=1S/C11H7ClN2O/c1-7(15)11(12)10-4-8(5-13)2-3-9(10)6-14/h2-4,11H,1H3

InChI Key

NHLLDWGQMOVHEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C#N)C#N)Cl

Origin of Product

United States

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